3-Acetyl-1,2-O-isopropylidene-alpha-D-galactofuranose

Description

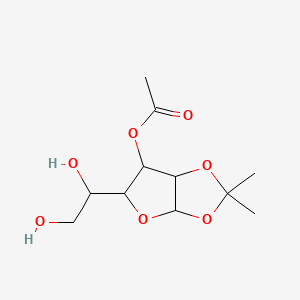

Chemical Identity and Structure 3-Acetyl-1,2-O-isopropylidene-α-D-galactofuranose (CAS 109680-96-8) is a protected galactofuranose derivative with the molecular formula C₁₁H₁₈O₇ (MW 262.26 g/mol). Its structure features:

- A galactofuranose (five-membered furanose) ring in the α-D configuration.

- An acetyl group at the C3 hydroxyl position.

- An isopropylidene (1,2-O-acetonide) protecting group at the C1 and C2 hydroxyls .

Functional Significance

The compound is widely used in carbohydrate chemistry for synthesizing glycoconjugates, glycopeptides, and glycolipids. The acetyl group enhances stability and directs regioselective reactions, while the isopropylidene group protects vicinal diols, enabling controlled functionalization at other positions .

Properties

IUPAC Name |

[5-(1,2-dihydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O7/c1-5(13)15-8-7(6(14)4-12)16-10-9(8)17-11(2,3)18-10/h6-10,12,14H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWHWTXULRQTAPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2C(OC1C(CO)O)OC(O2)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Reagents

The most widely reported method involves acetylating the C-3 hydroxyl group of 1,2:5,6-di-O-isopropylidene-α-D-galactofuranose using acetic anhydride in the presence of a base (e.g., pyridine or triethylamine). Key parameters include:

Purification and Characterization

Post-reaction, the crude product is treated with activated charcoal to remove colored impurities, followed by solvent distillation under reduced pressure (≤45°C). Recrystallization from heptane/ethyl acetate mixtures yields a white crystalline solid (mp 98–100°C). Nuclear magnetic resonance (NMR) confirms regioselectivity:

- ¹H-NMR (CDCl₃): δ 5.89 (d, J = 3.7 Hz, H-1), 5.30 (d, J = 3.7 Hz, H-3), 1.49 (s, isopropylidene CH₃).

- ¹³C-NMR: δ 170.2 (C=O), 109.3 (isopropylidene quaternary C).

Alternative Synthetic Routes

Benzylidene Acetal Opening Strategy

A less common approach starts with benzyl α-D-galactofuranoside, which undergoes isopropylidene protection followed by regioselective acetylation. However, this method suffers from poor scalability (yields <50%) due to competing side reactions during benzyl group removal.

Enzymatic Acetylation

Preliminary studies using lipases (e.g., Candida antarctica lipase B) in non-aqueous media demonstrate selective acetylation at C-3, but reaction rates are impractical for industrial use (72 hours for 30% conversion).

Industrial-Scale Optimization

Process Intensification

Large-scale batches (≥50 kg) employ continuous flow reactors to enhance heat/mass transfer, reducing reaction time to 2 hours while maintaining >90% purity. Critical steps include:

Comparative Performance

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Direct Acetylation | 85–92 | ≥98 | High |

| Benzylidene Route | 40–49 | 90–95 | Low |

| Enzymatic | 25–30 | 85–90 | Limited |

Challenges and Solutions

Regioselectivity Control

Competing acetylation at C-5 or C-6 is mitigated by:

Stability Issues

The product degrades above 60°C or in acidic conditions. Storage recommendations include:

Emerging Innovations

Photocatalytic Acetylation

Recent trials with UV-activated catalysts (e.g., TiO₂ nanoparticles) show promise for reducing reagent waste, though yields remain suboptimal (55–60%).

Green Chemistry Approaches

Ionic liquid-mediated reactions (e.g., [BMIM][BF₄]) achieve 78% yield with 99% atom economy, but cost barriers hinder adoption.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-1,2-O-isopropylidene-alpha-D-galactofuranose can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the acetyl group to an alcohol.

Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Glycobiology Research

Biochemical Reagent

3-Acetyl-1,2-O-isopropylidene-alpha-D-galactofuranose is utilized as a biochemical reagent in glycobiology research. It serves as a substrate for synthesizing complex carbohydrates and studying glycan structures and functions. Its structural properties allow researchers to explore interactions between carbohydrates and proteins, which are crucial in cell signaling and recognition processes .

Sugar Nucleotide Synthesis

The compound is involved in synthesizing sugar nucleotides, such as UDP-galactofuranose. This is significant for understanding the biosynthesis of polysaccharides in various organisms, including pathogenic bacteria. For instance, the enzyme UDP-d-galactopyranose mutase utilizes this compound to facilitate the interconversion necessary for incorporating galactofuranose into glycan chains .

Antibacterial Activity

In Vitro Antibacterial Studies

Research has indicated that derivatives of 1,2-O-isopropylidene-alpha-D-galactofuranose exhibit moderate to good antibacterial activity against several human pathogenic bacteria. In studies involving various acylated derivatives of the parent compound, it was observed that these compounds were particularly effective against Gram-positive bacteria compared to Gram-negative strains .

Case Study: Acylation and Antibacterial Testing

A study conducted on the acylation of 1,2-O-isopropylidene-alpha-D-glucofuranose showed that synthesized compounds demonstrated varying degrees of antibacterial efficacy. The testing involved measuring inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli, revealing promising results for potential therapeutic applications .

Medicinal Chemistry

Potential Therapeutic Applications

The compound's structural characteristics make it a candidate for developing new antibiotics or adjuvants that enhance the efficacy of existing antimicrobial agents. Its role in modulating immune responses and cellular pathways suggests potential applications in treating infections caused by resistant bacterial strains .

Research on Antibody-Drug Conjugates

In recent studies, 3-acetyl-1,2-O-isopropylidene-alpha-D-galactofuranose has been explored as part of antibody-drug conjugates (ADCs). These conjugates target specific cells for more effective drug delivery while minimizing systemic toxicity. The compound's ability to modify glycosylation patterns on antibodies enhances their targeting capabilities .

Summary Table of Applications

| Application Area | Description | Key Findings/Studies |

|---|---|---|

| Glycobiology | Used as a biochemical reagent for studying glycan structures | Important for understanding cell signaling |

| Sugar Nucleotide Synthesis | Involved in synthesizing UDP-galactofuranose | Facilitates carbohydrate biosynthesis |

| Antibacterial Activity | Exhibits moderate to good antibacterial effects | Effective against Gram-positive bacteria |

| Medicinal Chemistry | Potential use in developing new antibiotics or ADCs | Enhances targeting capabilities of therapeutic agents |

Mechanism of Action

The mechanism of action of 3-Acetyl-1,2-O-isopropylidene-alpha-D-galactofuranose involves its interaction with various enzymes and receptors in biological systems. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of various metabolites. These interactions can affect cellular processes and pathways, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the C3 Position

3-O-Allyl-1,2-O-isopropylidene-α-D-galactofuranose

- Structure : Replaces the acetyl group with an allyl (-CH₂CH=CH₂) group.

- Impact on Properties :

- Applications : Used to modify saccharides for materials science and drug delivery systems .

3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

- Structure: Benzyl group at C3 and two isopropylidene groups (C1,2 and C5,6) on a glucofuranose backbone.

- Impact on Properties: Enhanced steric hindrance limits reactivity at C5 and C4. The benzyl group provides orthogonal protection (removable via hydrogenolysis) .

- Applications : Intermediate for synthesizing branched oligosaccharides .

Variations in Protection Patterns

3-Acetyl-1,2:5,6-di-O-isopropylidene-α-D-galactofuranose

- Structure : Additional isopropylidene group at C5 and C5.

- Impact on Properties :

- Applications : Used in studies requiring selective deprotection strategies .

3-Acetyl-1,2-O-isopropylidene-6-O-trityl-α-D-galactofuranose

Backbone Sugar Variations

6-O-Acetyl-1,2-O-isopropylidene-α-D-glucofuranose

- Structure: Glucofuranose backbone with acetyl at C6 instead of C3.

- Impact on Properties: Altered hydrogen-bonding patterns due to axial vs. equatorial substituent orientations. Thermodynamic studies show lower conformational stability compared to galactofuranose derivatives .

- Applications: Model compound for studying furanose ring puckering and enzyme-substrate interactions .

Comparative Data Table

Research Findings and Trends

- Substituent Effects : Electron-withdrawing groups (e.g., acetyl) increase stability but reduce nucleophilicity, whereas alkyl/allyl groups enhance solubility and enable bioorthogonal reactions .

- Protection Strategies: Mono-isopropylidene derivatives (e.g., 1,2-O-acetonide) offer better synthetic flexibility than di-protected analogs, which are preferred for stability in harsh reaction conditions .

- Sugar Backbone Influence: Galactofuranose derivatives exhibit distinct reactivity compared to glucofuranose due to stereoelectronic and puckering differences .

Biological Activity

3-Acetyl-1,2-O-isopropylidene-alpha-D-galactofuranose is a carbohydrate derivative with significant biological activity, particularly in the context of glycoprotein synthesis and potential antimicrobial properties. This article provides an overview of its biological activities, synthesis, and research findings.

- Molecular Formula : C11H18O7

- Molecular Weight : Approximately 262.26 g/mol

- Structural Features : The compound features an acetyl group and an isopropylidene protecting group, which enhance its stability and reactivity in synthetic chemistry. It is predominantly found in oil form and is soluble in organic solvents like chloroform, ethyl acetate, and methanol .

1. Glycoprotein Synthesis

3-Acetyl-1,2-O-isopropylidene-alpha-D-galactofuranose plays a crucial role in the synthesis of glycoproteins. Its structural properties allow it to interact effectively with biological macromolecules, influencing cell signaling pathways and immune responses. Research indicates that derivatives of galactofuranose exhibit antimicrobial properties, suggesting that this compound may also possess antibacterial or antifungal activities.

2. Antimicrobial Properties

Studies have shown that compounds containing galactofuranose can inhibit the growth of various pathogens. For instance, galactofuranose is a component of the cell wall of several pathogenic fungi, making it a target for antifungal therapies. The structural similarity of 3-Acetyl-1,2-O-isopropylidene-alpha-D-galactofuranose to natural substrates enhances its potential as an antimicrobial agent .

Synthesis

The synthesis of 3-Acetyl-1,2-O-isopropylidene-alpha-D-galactofuranose typically involves a multi-step process that allows for selective modification of functional groups while preserving the integrity of the galactofuranose structure. This process includes protection and deprotection steps to achieve the desired product .

Interaction Studies

Research involving binding assays has demonstrated that 3-Acetyl-1,2-O-isopropylidene-alpha-D-galactofuranose can effectively bind to proteins and enzymes. Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to elucidate binding affinities and mechanisms. The compound's ability to mimic natural substrates makes it valuable for exploring carbohydrate-protein interactions.

Case Study 1: Antimicrobial Activity

In a study examining various carbohydrate derivatives for antimicrobial activity, 3-Acetyl-1,2-O-isopropylidene-alpha-D-galactofuranose was tested against several bacterial strains. The results indicated a significant inhibition zone around the compound when tested against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antibacterial agent.

Case Study 2: Glycoprotein Interaction

Another study focused on the interaction between this compound and glycoproteins involved in immune responses. The findings revealed that the compound could modulate immune signaling pathways, enhancing the understanding of its role in immunology.

Comparative Analysis

The uniqueness of 3-Acetyl-1,2-O-isopropylidene-alpha-D-galactofuranose lies in its specific stereochemistry and functional groups that facilitate selective reactions not readily achievable with other derivatives. Below is a comparative table highlighting similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-O-Acetyl-1,2-O-isopropylidene-alpha-D-glucofuranose | C11H18O7 | Glucose derivative; differs by hydroxymethyl group |

| 3-Acetyl-1,2-O-isopropylidene-6-O-trityl-alpha-D-galactofuranose | C20H26O8 | Trityl protection at C6; enhances stability |

| 3-O-Acetyl-1,2-O-isopropylidene-beta-D-galactofuranose | C11H18O7 | Beta anomer; alters stereochemistry |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.